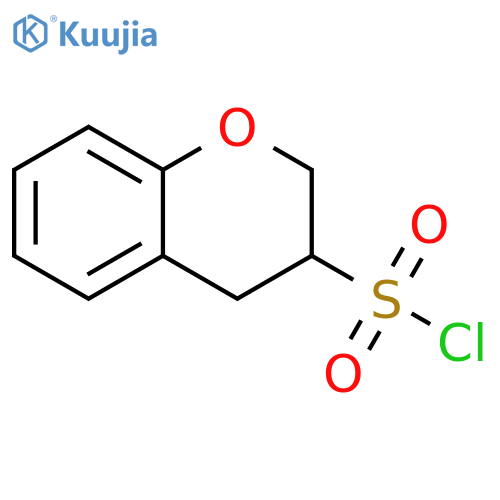Cas no 1863486-12-7 (3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride)

1863486-12-7 structure
商品名:3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran-3-sulfonyl chloride, 3,4-dihydro-
- 3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride
-
- インチ: 1S/C9H9ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2
- InChIKey: JFGSAXDGDKMXJM-UHFFFAOYSA-N
- ほほえんだ: C1OC2=CC=CC=C2CC1S(Cl)(=O)=O
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-170024-5.0g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 5g |
$3520.0 | 2023-05-26 | ||
| Enamine | EN300-170024-0.1g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 0.1g |
$867.0 | 2023-09-20 | ||
| Enamine | EN300-170024-0.05g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 0.05g |
$827.0 | 2023-09-20 | ||
| Enamine | EN300-170024-10g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 10g |
$4236.0 | 2023-09-20 | ||
| Enamine | EN300-170024-0.25g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 0.25g |
$906.0 | 2023-09-20 | ||
| Enamine | EN300-170024-2.5g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 2.5g |
$1931.0 | 2023-09-20 | ||
| Enamine | EN300-170024-10.0g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 10g |
$5221.0 | 2023-05-26 | ||
| Enamine | EN300-170024-5g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 5g |
$2858.0 | 2023-09-20 | ||
| Enamine | EN300-170024-1g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 1g |
$986.0 | 2023-09-20 | ||
| Enamine | EN300-170024-0.5g |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride |
1863486-12-7 | 0.5g |
$946.0 | 2023-09-20 |
3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride 関連文献
-
Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237
-
Sukesh Shekar,Mamie M. Taylor,Brendan Twamley,Rudolf J. Wehmschulte Dalton Trans., 2009, 9322-9326
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
1863486-12-7 (3,4-dihydro-2H-1-benzopyran-3-sulfonyl chloride) 関連製品
- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1356113-93-3(3-(4-Carbamoyl-piperazin-1-yl)-3-oxo-propionic acid hydrochloride)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
